molecular formula C17H13BrN2O B8775827 N-[(4-bromophenyl)methyl]quinoline-6-carboxamide

N-[(4-bromophenyl)methyl]quinoline-6-carboxamide

Cat. No.: B8775827
M. Wt: 341.2 g/mol
InChI Key: IPOTZSMSSCYTKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-bromophenyl)methyl]quinoline-6-carboxamide is a compound that belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. This compound features a quinoline core structure with a carboxylic acid group at the 6-position and a 4-bromobenzylamide substituent. The unique structure of quinoline-6-carboxylic acid 4-bromobenzylamide makes it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline-6-carboxylic acid 4-bromobenzylamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent. The carboxylic acid group can be introduced through a Friedel-Crafts acylation reaction, followed by bromination to obtain the 4-bromo derivative. The final step involves the coupling of the 4-bromobenzylamine with the quinoline-6-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of quinoline-6-carboxylic acid 4-bromobenzylamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and greener reaction conditions to minimize waste and improve yield. Catalysts and solvents that can be recycled and reused are often employed to enhance the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromophenyl)methyl]quinoline-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(4-bromophenyl)methyl]quinoline-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of quinoline-6-carboxylic acid 4-bromobenzylamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. In anticancer research, it may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-bromophenyl)methyl]quinoline-6-carboxamide is unique due to the presence of both the carboxylic acid and 4-bromobenzylamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications in various fields of research and industry .

Properties

Molecular Formula

C17H13BrN2O

Molecular Weight

341.2 g/mol

IUPAC Name

N-[(4-bromophenyl)methyl]quinoline-6-carboxamide

InChI

InChI=1S/C17H13BrN2O/c18-15-6-3-12(4-7-15)11-20-17(21)14-5-8-16-13(10-14)2-1-9-19-16/h1-10H,11H2,(H,20,21)

InChI Key

IPOTZSMSSCYTKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=O)NCC3=CC=C(C=C3)Br)N=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.